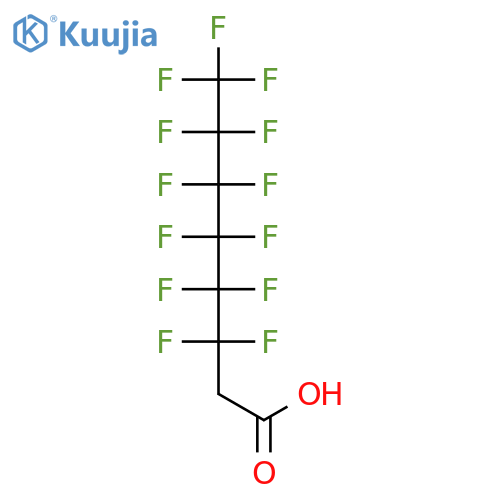Cas no 53826-12-3 ((Perfluorohexyl)acetic Acid)

(Perfluorohexyl)acetic Acid structure
商品名:(Perfluorohexyl)acetic Acid
(Perfluorohexyl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid
- (Perfluorohexyl)acetic acid
- CHEBI:177061
- 2-Perfluorohexyl ethanoic acid
- 2H,2H-Perfluorooctanoic acid
- SCHEMBL3863734
- NS00011084
- 2-(Perfluorohexyl)ethanoic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid; (Perfluorohexyl)acetic acid; 2H,2H-Perfluorooctanoic acid; 6:2 Fluorotelomer carboxylic acid; PFC; 6:2 FTA
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecaluorooctanoic acid
- LRWIIEJPCFNNCZ-UHFFFAOYSA-N
- 6:2 Fluorotelomer carboxylic acid
- DTXSID50472556
- Q63409516
- 6:2 FTCA
- 62FTA
- 53826-12-3
- DB-135894
- (Perfluorohexyl)acetic Acid
-
- インチ: InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)
- InChIKey: LRWIIEJPCFNNCZ-UHFFFAOYSA-N
- ほほえんだ: FC(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CC(O)=O
計算された属性
- せいみつぶんしりょう: 377.99249
- どういたいしつりょう: 377.9925454g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 15
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.670±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 55 ºC (carbon tetrachloride )
- ふってん: 193.4±35.0 ºC (760 Torr),
- フラッシュポイント: 70.8±25.9 ºC,
- ようかいど: ほとんど溶けない(0.016 g/l)(25ºC)、
- PSA: 37.3
(Perfluorohexyl)acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P286325-2.5g |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 2.5g |
$1866.00 | 2023-05-17 | ||
| A2B Chem LLC | AG34406-1g |
(Perfluorohexyl)acetic acid |
53826-12-3 | 1g |
$566.00 | 2024-04-19 | ||
| Apollo Scientific | PC53110-1g |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid |
53826-12-3 | 1g |
£366.00 | 2025-02-21 | ||
| TRC | P286325-250mg |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 250mg |
$ 251.00 | 2023-09-06 | ||
| TRC | P286325-1g |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 1g |
$ 858.00 | 2023-09-06 | ||
| 1PlusChem | 1P00DM4M-250mg |
(Perfluorohexyl)acetic acid |
53826-12-3 | 250mg |
$210.00 | 2024-04-30 | ||
| TRC | P286325-500mg |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 500mg |
$ 443.00 | 2023-09-06 | ||
| Apollo Scientific | PC53110-250mg |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid |
53826-12-3 | 250mg |
£121.00 | 2025-02-21 | ||
| 1PlusChem | 1P00DM4M-1g |
(Perfluorohexyl)acetic acid |
53826-12-3 | 1g |
$578.00 | 2024-04-30 | ||
| A2B Chem LLC | AG34406-250mg |
(Perfluorohexyl)acetic acid |
53826-12-3 | 250mg |
$215.00 | 2024-04-19 |
(Perfluorohexyl)acetic Acid 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
53826-12-3 ((Perfluorohexyl)acetic Acid) 関連製品
- 148043-70-3(5,5,6,6,6-pentafluorohexanoic acid)
- 3637-31-8(4,4,5,5,5-Pentafluoropentanoic Acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:53826-12-3)2H,2H-Perfluorooctanoic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ